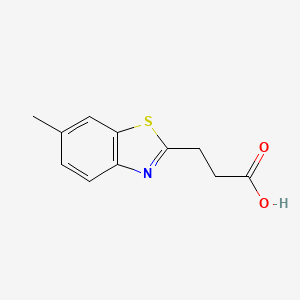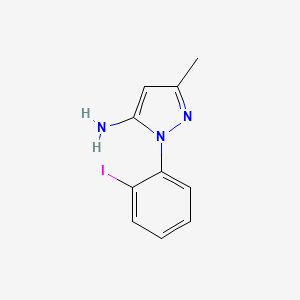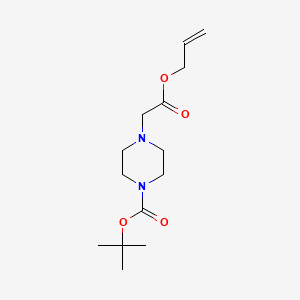
4-(2,3-dihydro-1H-isoindol-5-yl)-2-methyl-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-dihydro-1H-isoindol-5-yl)-2-methyl-1,3-thiazole is a complex organic compound that features a thiazole ring and an isoindoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-isoindol-5-yl)-2-methyl-1,3-thiazole typically involves the formation of the thiazole ring followed by the introduction of the isoindoline group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiazole with a suitable isoindoline derivative can yield the desired compound. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis .
化学反应分析
Types of Reactions
4-(2,3-dihydro-1H-isoindol-5-yl)-2-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for catalysis. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
4-(2,3-dihydro-1H-isoindol-5-yl)-2-methyl-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
作用机制
The mechanism by which 4-(2,3-dihydro-1H-isoindol-5-yl)-2-methyl-1,3-thiazole exerts its effects involves interactions with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The isoindoline moiety may also play a role in binding to proteins or nucleic acids, influencing various biological pathways. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
相似化合物的比较
Similar Compounds
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: This compound shares the isoindoline moiety but differs in the other functional groups, leading to distinct chemical properties and applications.
Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate: Another similar compound with an isoindoline group, but with different substituents that affect its reactivity and use.
Uniqueness
4-(2,3-dihydro-1H-isoindol-5-yl)-2-methyl-1,3-thiazole is unique due to the combination of the thiazole and isoindoline rings, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in fields where specific interactions with biological targets are required .
属性
分子式 |
C12H12N2S |
|---|---|
分子量 |
216.30 g/mol |
IUPAC 名称 |
4-(2,3-dihydro-1H-isoindol-5-yl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C12H12N2S/c1-8-14-12(7-15-8)9-2-3-10-5-13-6-11(10)4-9/h2-4,7,13H,5-6H2,1H3 |
InChI 键 |
SKXBWOOGHSLDBQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CS1)C2=CC3=C(CNC3)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


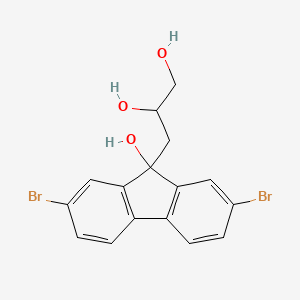
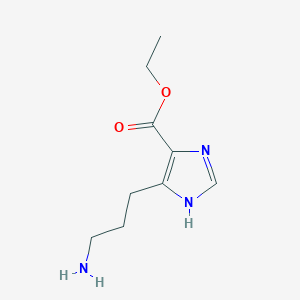
![2,5-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13886257.png)
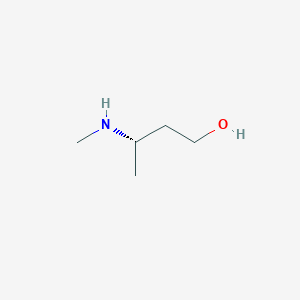
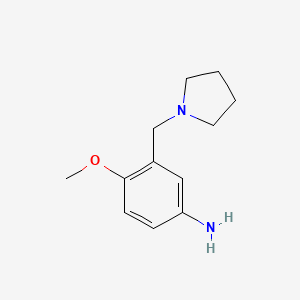

![1-Imidazo[1,2-a]pyridin-7-ylpiperazin-2-one](/img/structure/B13886297.png)


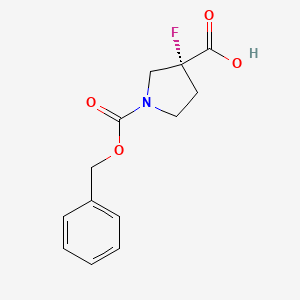
![6-Imidazol-1-yl-2-[2-methyl-4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13886332.png)
